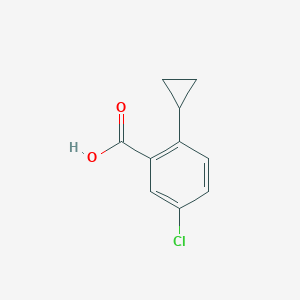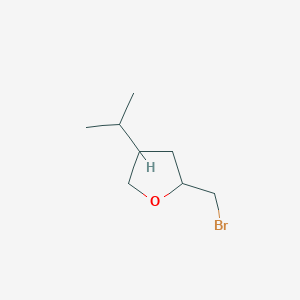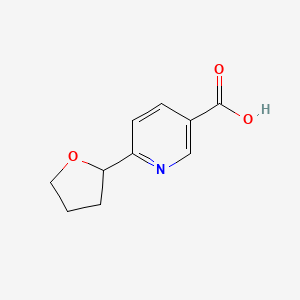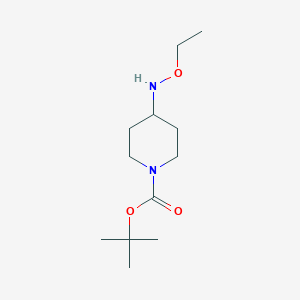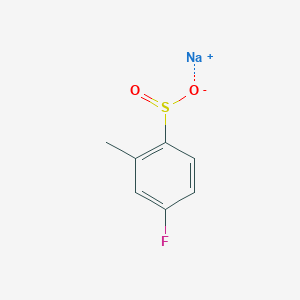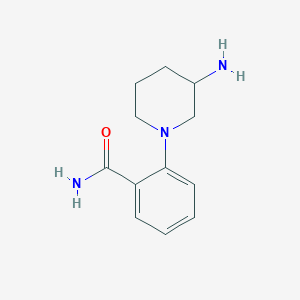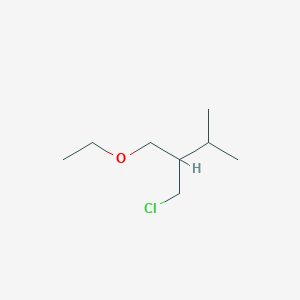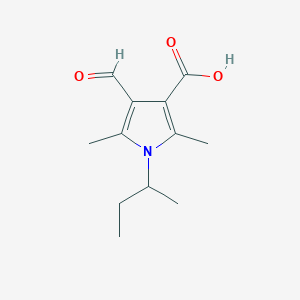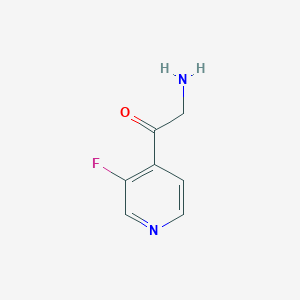
2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one is an organic compound with the molecular formula C7H7FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the fluorine atom on the pyridine ring and the amino group on the ethanone moiety makes this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one typically involves the reaction of 3-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include oxides and hydroxyl derivatives.
Reduction: The major products are the corresponding amines and alcohols.
Substitution: The products depend on the substituent introduced, such as alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The amino group plays a crucial role in forming hydrogen bonds with the active sites of enzymes, thereby influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(3-chloropyridin-4-yl)ethan-1-one
- 2-Amino-1-(3-bromopyridin-4-yl)ethan-1-one
- 2-Amino-1-(3-iodopyridin-4-yl)ethan-1-one
Uniqueness
The presence of the fluorine atom in 2-Amino-1-(3-fluoropyridin-4-yl)ethan-1-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo counterparts. These properties make it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C7H7FN2O |
|---|---|
Molekulargewicht |
154.14 g/mol |
IUPAC-Name |
2-amino-1-(3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H7FN2O/c8-6-4-10-2-1-5(6)7(11)3-9/h1-2,4H,3,9H2 |
InChI-Schlüssel |
ILZJVLTUSHDQAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(=O)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
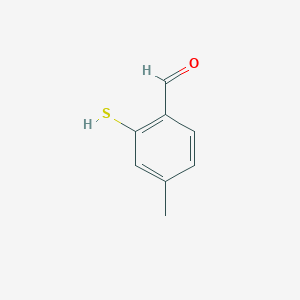
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
